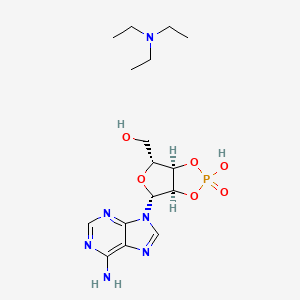
6-methoxy-3-Pyridinecarboximidamide
Übersicht
Beschreibung
6-methoxy-3-Pyridinecarboximidamide is a chemical compound with the molecular formula C7H9N3O . It is also known as N’-hydroxy-6-methoxypyridine-3-carboximidamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-methoxy-3-Pyridinecarboximidamide is 1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,7H,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
6-methoxy-3-Pyridinecarboximidamide is a powder that is stored at room temperature . Its molecular weight is 167.17 .Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Electrophilic Substitution
- Electrophilic Substitution Reactions : The compound 6-methoxy-3-pyridinecarboximidamide has been studied for its behavior in electrophilic substitution reactions. Katritzky et al. (1970) explored the nitration of various pyridine compounds, including methoxy derivatives, noting the specific positions on the pyridine ring where the nitration occurs (Katritzky, Tarhan, & Tarhan, 1970).
Synthesis and Reactivity in Organic Chemistry
- Antioxidant Properties : Wijtmans et al. (2004) reported the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, including a methoxy derivative, revealing their potential as antioxidants. This includes an exploration of synthetic strategies and reactivity with peroxyl radicals, highlighting the significant role these compounds play in organic chemistry and potential pharmacological applications (Wijtmans et al., 2004).
Computational Studies in Biochemistry
- Molecular Docking and Dynamics : Cuya et al. (2018) conducted a computational study involving molecules similar to 6-methoxy-3-pyridinecarboximidamide. They investigated the binding modes of HI-6 and HS-6 (oximes with structural similarities) on human acetylcholinesterase inhibited by nerve agents. This kind of research helps in understanding the molecular interactions and potential therapeutic applications of these compounds (Cuya et al., 2018).
Photoreactions and Methoxylation Studies
- UV-Irradiation Effects : Sugimori and Itoh (1986) explored the effects of UV-irradiation on 3-pyridinecarboxamide in methanol, resulting in methoxylation at specific positions. This study is crucial in understanding the photochemical behavior of methoxy-pyridine derivatives and their potential applications in photochemistry (Sugimori & Itoh, 1986).
Corrosion Inhibition in Materials Science
- Inhibition Effect on Mild Steel : Ansari et al. (2015) investigated the corrosion inhibition effect of pyridine derivatives, including 6-methoxy variants, on mild steel. This research is significant for materials science, indicating potential applications of these compounds in corrosion protection (Ansari, Quraishi, & Singh, 2015).
Pharmaceutical Research and Antidote Studies
- Stability in Aqueous Solutions : The study of the stability of HI-6, a compound structurally related to 6-methoxy-3-pyridinecarboximidamide, in aqueous solutions by Eyer et al. (2004) provides insight into the storage and handling conditions of such compounds, essential for pharmaceutical applications (Eyer, Hagedorn, & Ladstetter, 2004).
Heterocyclic and Organic Compound Synthesis
- Synthesis of Novel Compounds : Research by Liu Tian-yu (2010) involves the synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine, starting from 2,6-dichloropyridine. Such studies contribute to the broader understanding of synthetic routes and the creation of novel compounds with potential applications in various fields of chemistry (Liu Tian-yu, 2010).
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-methoxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4H,1H3,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLKDNCBWAFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-Pyridinecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate](/img/structure/B3281482.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3281493.png)







![6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3281545.png)
